

JTT-553 vs. AZD7687: A Preclinical Comparison of Two DGAT1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	JTT-553	
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A detailed review of the preclinical data for **JTT-553** and AZD7687, two investigational diacylglycerol O-acyltransferase 1 (DGAT1) inhibitors developed for metabolic diseases. This guide synthesizes available data on their mechanism of action, in vitro potency, and in vivo efficacy in animal models, providing a comparative perspective for researchers in drug development.

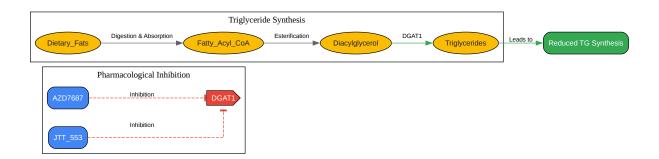
Introduction

Diacylglycerol O-acyltransferase 1 (DGAT1) is a key enzyme that catalyzes the final step in triglyceride synthesis. Its inhibition has been a focal point of research for treating metabolic disorders like obesity and type 2 diabetes. **JTT-553**, developed by Japan Tobacco, and AZD7687, from AstraZeneca, are two such inhibitors that reached early-stage clinical development before being discontinued. This guide provides a comparative analysis of their preclinical profiles based on publicly available data.

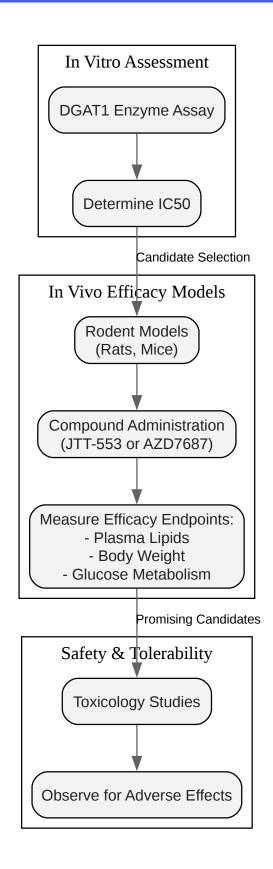
Mechanism of Action

Both **JTT-553** and AZD7687 are potent and selective inhibitors of DGAT1. By blocking this enzyme, they aim to reduce the synthesis and absorption of triglycerides, thereby impacting lipid metabolism. The intended therapeutic effects include decreased body weight, improved insulin sensitivity, and better glycemic control.









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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com